![molecular formula C23H16N2O2S2 B303195 N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. The compound is synthesized using a specific method that involves the reaction of 9H-fluorene-3-carboxylic acid with thiophene-2-carbonyl chloride followed by the reaction of the resulting product with thiophene-2-carboxylic acid hydrazide.
Aplicaciones Científicas De Investigación
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, the compound has been studied for its anticancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, the compound has been studied for its electronic properties. The compound has been shown to exhibit high electron mobility, making it a potential candidate for use in organic electronic devices. In addition, the compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has been shown to activate the caspase-dependent pathway, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent apoptosis. In addition, the compound has also been shown to inhibit the expression of cyclin D1 and c-Myc, which are involved in cell proliferation.
Biochemical and Physiological Effects
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide has been shown to exhibit biochemical and physiological effects in various studies. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has also been shown to exhibit high electron mobility, making it a potential candidate for use in organic electronic devices. However, further studies are required to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize using a two-step reaction process, and the yield of the product is approximately 60%. In addition, the compound has shown potential applications in various fields of scientific research, including medicinal chemistry and material science. However, the compound has some limitations, including its low solubility in water and its potential toxicity. Further studies are required to fully understand the advantages and limitations of the compound for lab experiments.
Direcciones Futuras
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide has several potential future directions for scientific research. In medicinal chemistry, the compound could be further studied for its anticancer properties and potential use in cancer therapy. In material science, the compound could be further studied for its electronic properties and potential use in organic electronic devices. In addition, the compound could also be studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are required to fully understand the potential future directions of N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide.
Conclusion
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide is a novel compound that has shown potential applications in various fields of scientific research. The compound is synthesized using a two-step reaction process and has shown potential applications in medicinal chemistry, material science, and electronics. The compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation and has also been shown to exhibit high electron mobility. However, further studies are required to fully understand the biochemical and physiological effects of the compound and its potential future directions in scientific research.
Métodos De Síntesis
The synthesis of N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide involves a two-step reaction process. The first step involves the reaction of 9H-fluorene-3-carboxylic acid with thiophene-2-carbonyl chloride in the presence of triethylamine and dichloromethane. The reaction produces 9H-fluorene-3-carbonyl chloride, which is then reacted with thiophene-2-carboxylic acid hydrazide in the presence of pyridine and dichloromethane to yield the final product. The yield of the product is approximately 60%, and the purity is confirmed by HPLC and NMR spectroscopy.
Propiedades
Nombre del producto |
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C23H16N2O2S2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H16N2O2S2/c26-22(20-3-1-9-28-20)24-16-7-5-14-11-15-6-8-17(13-19(15)18(14)12-16)25-23(27)21-4-2-10-29-21/h1-10,12-13H,11H2,(H,24,26)(H,25,27) |
Clave InChI |
FGZQCUBUOWPJMZ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C4=C1C=CC(=C4)NC(=O)C5=CC=CS5 |
SMILES canónico |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C4=C1C=CC(=C4)NC(=O)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



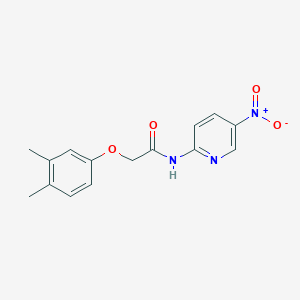
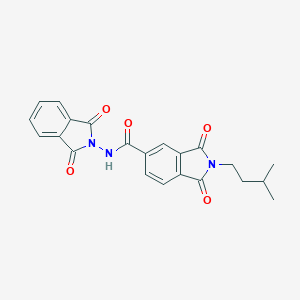
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
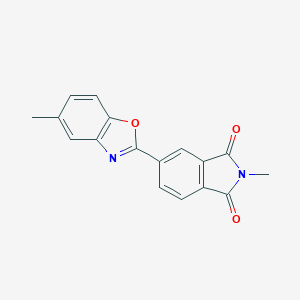
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
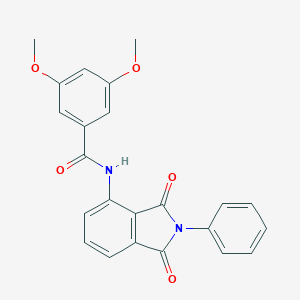
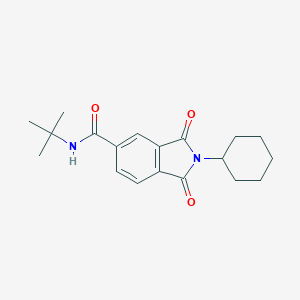
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)

![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)